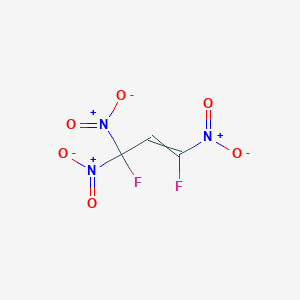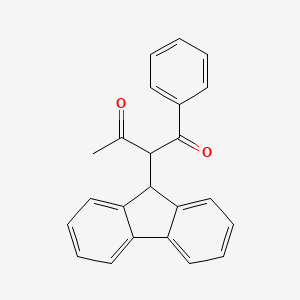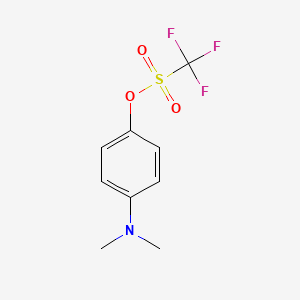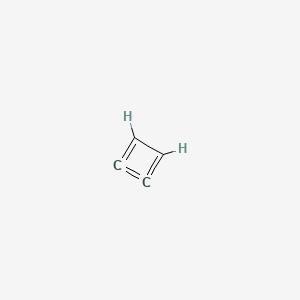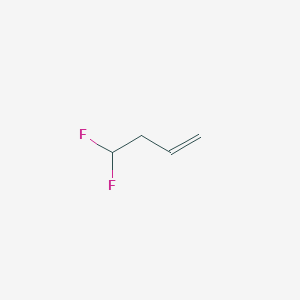
3-Ethoxy-N,N,N-trimethylpropan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-N,N,N-trimethylpropan-1-aminium: is a quaternary ammonium compound characterized by its ethoxy group attached to a trimethylammonium moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a range of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N,N,N-trimethylpropan-1-aminium typically involves the quaternization of a tertiary amine. One common method is the reaction of 3-ethoxypropylamine with trimethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions.
Reaction Scheme:
3-Ethoxypropylamine+Trimethylamine+Methyl Iodide→this compound Iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Ethoxy-N,N,N-trimethylpropan-1-aminium can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, typically involving hydrogenation catalysts.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the ethoxy group. Common reagents include halides and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).
Nucleophiles: Sodium iodide, potassium bromide.
Major Products
Oxidation: Ethoxypropanoic acid.
Reduction: Ethoxypropylamine.
Substitution: Ethoxypropyl halides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Ethoxy-N,N,N-trimethylpropan-1-aminium is used as a phase transfer catalyst. Its ability to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) makes it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biocompatible surfactant. Its quaternary ammonium structure allows it to interact with biological membranes, making it useful in drug delivery systems.
Medicine
In medicine, this compound is explored for its antimicrobial properties. Quaternary ammonium compounds are known for their ability to disrupt microbial cell membranes, leading to their use in disinfectants and antiseptics.
Industry
Industrially, this compound is used in the formulation of cleaning agents and detergents. Its surfactant properties help in the emulsification and removal of oils and greases.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-N,N,N-trimethylpropan-1-aminium primarily involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide
- 3-Chloro-N,N,N-trimethylpropan-1-aminium Chloride
- 3-Hydroxy-N,N,N-trimethylpropan-1-aminium
Comparison
Compared to 3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide and 3-Chloro-N,N,N-trimethylpropan-1-aminium Chloride, 3-Ethoxy-N,N,N-trimethylpropan-1-aminium is less reactive due to the presence of the ethoxy group, which is less electrophilic than bromine or chlorine. This makes it more stable and suitable for applications requiring less reactivity. The presence of the ethoxy group also imparts different solubility properties, making it more soluble in organic solvents compared to its halogenated counterparts.
Propriétés
Numéro CAS |
128475-12-7 |
|---|---|
Formule moléculaire |
C8H20NO+ |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
3-ethoxypropyl(trimethyl)azanium |
InChI |
InChI=1S/C8H20NO/c1-5-10-8-6-7-9(2,3)4/h5-8H2,1-4H3/q+1 |
Clé InChI |
GIASGDQNWFBPKO-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




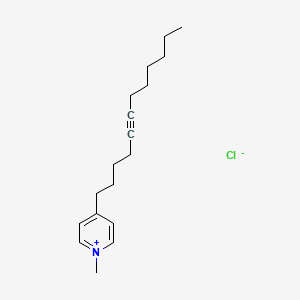


![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

